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molecular formula C11H18O B8536149 4,8-DIMETHYL-3,7-NONADIEN-2-ONE CAS No. 27539-94-2

4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Cat. No. B8536149
M. Wt: 166.26 g/mol
InChI Key: QAFYGHBGWCPRCI-UHFFFAOYSA-N
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Patent
US03954804

Procedure details

A mixture of 400 parts of mesityl oxide, 100 parts of prenol and 5 parts of 3,3-dimethylacrylic acid is heated for 4 hours at a pressure of 1.9 atmospheres and a temperature of 175°C in a still provided with means for removing water. The water formed is removed azeotropically. The reaction mixture is worked up. 85 parts of 4,8-dimethyl-3,7-nonadien-2-one is obtained. This is equivalent to a yield of 86% of theory at a conversion of 51% based on prenol.
[Compound]
Name
400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[CH3:8][C:9]([CH3:13])=[CH:10][CH2:11]O.CC(C)=CC(O)=O>>[CH3:6][C:5]([CH2:7][CH2:11][CH:10]=[C:9]([CH3:13])[CH3:8])=[CH:4][C:2](=[O:1])[CH3:3]

Inputs

Step One
Name
400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 4 hours at a pressure of 1.9 atmospheres
Duration
4 h
CUSTOM
Type
CUSTOM
Details
a temperature of 175°C in a still provided with means
CUSTOM
Type
CUSTOM
Details
for removing water
CUSTOM
Type
CUSTOM
Details
The water formed
CUSTOM
Type
CUSTOM
Details
is removed azeotropically

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(C)=O)CCC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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